molecular formula C30H57O6PS3 B12806207 Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester CAS No. 51032-53-2

Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester

Cat. No.: B12806207
CAS No.: 51032-53-2
M. Wt: 640.9 g/mol
InChI Key: IPCXGXNFLOWUBN-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester is a complex organic compound with the molecular formula C30H57O6PS3 and a molecular weight of 640.938741 g/mol . This compound is known for its unique structure, which includes a phosphinidynetris(thio) group and triisooctyl ester groups. It is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester typically involves the reaction of acetic acid derivatives with phosphinidynetris(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The raw materials are carefully selected and purified to minimize impurities that could affect the final product’s performance . Advanced techniques such as distillation, crystallization, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinidynetris(thio) oxides, while substitution reactions can produce a wide range of ester derivatives .

Scientific Research Applications

Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester involves its interaction with specific molecular targets and pathways. The phosphinidynetris(thio) group can interact with various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects. The ester groups can also influence the compound’s solubility and reactivity, affecting its overall performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester apart from similar compounds is its unique combination of the phosphinidynetris(thio) group and triisooctyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

51032-53-2

Molecular Formula

C30H57O6PS3

Molecular Weight

640.9 g/mol

IUPAC Name

6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate

InChI

InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3

InChI Key

IPCXGXNFLOWUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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